molecular formula C9H10Cl2N2 B3113214 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride CAS No. 19412-48-7

2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride

Cat. No.: B3113214
CAS No.: 19412-48-7
M. Wt: 217.09 g/mol
InChI Key: GZPFUBWTJVWDQM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1H-benzimidazole hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the benzimidazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The chloromethyl group is introduced by reacting the benzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazoles.

    Oxidation: Formation of benzimidazole sulfoxides or sulfones.

    Reduction: Formation of 1-methyl-1H-benzimidazole.

Scientific Research Applications

2-(Chloromethyl)-1-methyl-1H-benzimidazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. This property makes it a potential candidate for the development of chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride

Comparison

Compared to these similar compounds, 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride is unique due to its benzimidazole core structure, which imparts distinct biological activities and chemical reactivity. The presence of the benzimidazole ring enhances its potential as a pharmacophore in drug design and development .

Properties

IUPAC Name

2-(chloromethyl)-1-methylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPFUBWTJVWDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19412-48-7
Record name 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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